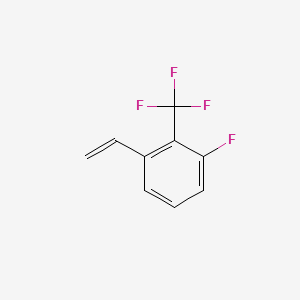
1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene is an organic compound with the molecular formula C9H6F4 It is a derivative of benzene, where a fluorine atom, a trifluoromethyl group, and a vinyl group are substituted at the 1, 2, and 3 positions, respectively
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance. Another approach involves the direct fluorination of a suitable precursor using electrophilic fluorinating agents .
Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as the availability of starting materials, cost, and desired scale of production.
Analyse Chemischer Reaktionen
1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use in drug development, particularly for designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism by which 1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to changes in enzyme activity or receptor binding, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene can be compared with other fluorinated benzene derivatives, such as:
1-Fluoro-2-(trifluoromethyl)benzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-Fluoro-3-(trifluoromethyl)benzene: The position of the trifluoromethyl group affects the compound’s electronic properties and reactivity.
1-Fluoro-4-(trifluoromethyl)benzene: Similar to the 3-substituted isomer but with different steric and electronic effects.
The uniqueness of this compound lies in the combination of its substituents, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1-ethenyl-3-fluoro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4/c1-2-6-4-3-5-7(10)8(6)9(11,12)13/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDXIULGMLDQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoicacid](/img/structure/B8221293.png)
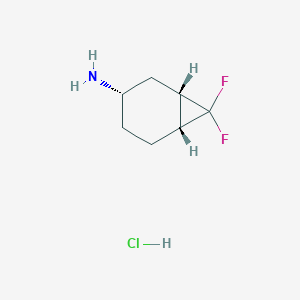
![Methyl 4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8221316.png)
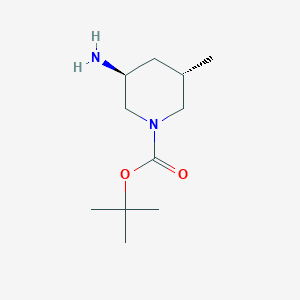
![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B8221339.png)
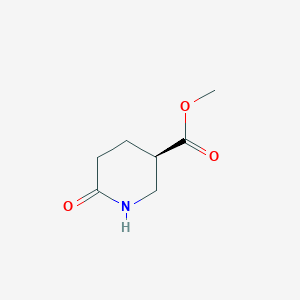
![(4-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)methanone](/img/structure/B8221344.png)
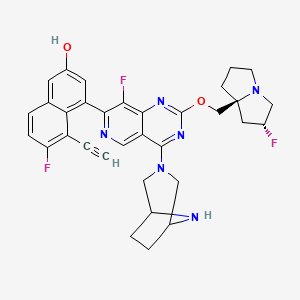
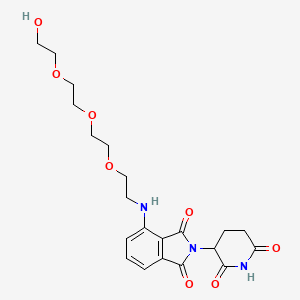
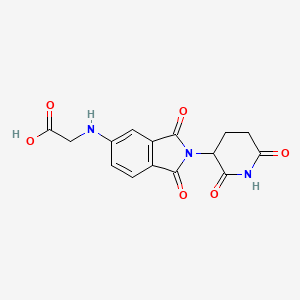
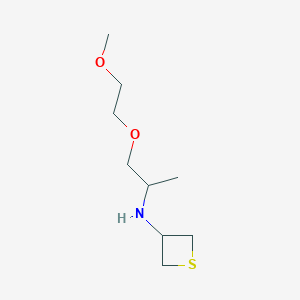
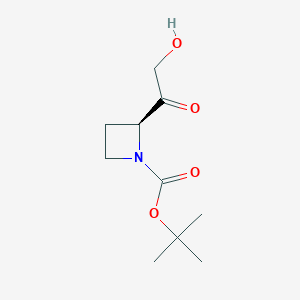
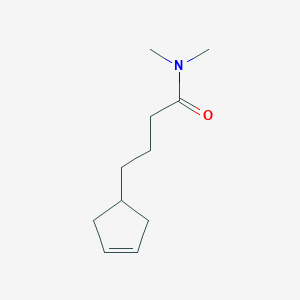
![tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8221399.png)
